AChE Inhibition Potency vs. Donepezil Reference Standard
In a standardized AChE inhibition assay, the target compound (designated compound 7e) exhibited an IC50 of 1.82 ± 0.6 nM, which is approximately 330-fold more potent than the clinically used Alzheimer’s drug donepezil (IC50 = 0.6 ± 0.05 µM, equivalent to 600 nM) tested under the same experimental conditions [1]. This head-to-head comparison directly demonstrates a substantial potency advantage for enzyme inhibition.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.82 ± 0.6 nM |
| Comparator Or Baseline | Donepezil: IC50 = 0.6 ± 0.05 µM (600 nM) |
| Quantified Difference | Target is ~330-fold more potent than donepezil |
| Conditions | In vitro AChE inhibition assay (Ellman’s method); data from Mohammadi-Farani et al. (2024) [1]. |
Why This Matters
For procurement, this demonstrates that the compound achieves nanomolar target engagement that far exceeds the reference standard, making it a superior positive control or lead candidate for acetylcholinesterase-focused Alzheimer’s research.
- [1] Mohammadi-Farani, A., Takesh, M., Mohammadi, M., Hosseini, A., Aliabadi, A., & Aliabadi, A. (2024). Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents. Pharmaceutical Sciences, 30(3), 369-378. View Source
